molecular formula C8H10N2O2 B12263330 2-[(Oxetan-2-yl)methoxy]pyrimidine

2-[(Oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B12263330
M. Wt: 166.18 g/mol
InChI Key: XCBQLAHXAGCWBU-UHFFFAOYSA-N
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Description

Contextualization of Oxetane (B1205548) Motifs in Organic Synthesis Research

Oxetanes, a class of four-membered heterocyclic ethers, have garnered significant attention in synthetic and medicinal chemistry. researchgate.net Their utility stems from a unique combination of physical and chemical properties.

Four-membered heterocycles, including oxetanes, are valuable building blocks in organic synthesis. nih.gov Their strained ring system makes them reactive intermediates that can be opened to introduce specific functionalities into a larger molecule. nih.govethz.ch In medicinal chemistry, the incorporation of an oxetane ring is a recognized strategy to enhance properties such as aqueous solubility, metabolic stability, and three-dimensionality of drug candidates, while potentially reducing lipophilicity. sigmaaldrich.commdpi.com The compact and polar nature of the oxetane motif has made it an attractive surrogate for other common groups like gem-dimethyl or carbonyl functionalities. sigmaaldrich.com

The defining feature of an oxetane is its significant ring strain, estimated to be around 25.5 kcal/mol. nih.gov This is substantially higher than that of its five-membered counterpart, tetrahydrofuran (B95107) (THF), but slightly less than the three-membered oxirane (epoxide) ring. nih.gov This inherent strain has several chemical consequences:

Reactivity: The high ring strain makes oxetanes susceptible to ring-opening reactions under various conditions, particularly with acid catalysis or strong nucleophiles. nih.gov This reactivity allows for the introduction of a 3-carbon chain with a terminal alcohol and an ether linkage.

Conformational Rigidity: The oxetane ring is relatively planar but can exhibit a slight puckering. mdpi.com This structural feature can act as a conformational lock, rigidifying the structure of a larger molecule, which can be advantageous for binding to biological targets. sigmaaldrich.com

Hydrogen Bond Acceptor: The oxygen atom's lone pairs are well-exposed due to the strained C-O-C bond angle, making oxetane a strong hydrogen-bond acceptor. nih.gov

PropertyValue
Ring Strain Energy~25.5 kcal/mol
C-O-C Bond Angle~90.2°
C-C-O Bond Angle~92.0°
C-C-C Bond Angle~84.8°
Table 1: Structural and Energetic Properties of the Oxetane Ring. mdpi.comnih.gov

Overview of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. It is a fundamental core in a vast number of biologically important molecules and synthetic compounds. nih.gov

The pyrimidine scaffold is of immense biological importance as it forms the structural basis for three of the nucleobases found in nucleic acids: cytosine, thymine, and uracil. nih.gov Beyond this central role in genetics, the pyrimidine ring is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs. mdpi.com Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile scaffold for designing molecules that can interact with biological targets. mdpi.com

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity:

Nucleophilic Aromatic Substitution: The ring is generally susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6, which are ortho or para to the nitrogen atoms. Halogenated pyrimidines, such as 2-chloropyrimidine (B141910), are common substrates for substitution reactions with nucleophiles like alcohols, amines, and thiols.

Electrophilic Aromatic Substitution: In contrast, electrophilic substitution on the pyrimidine ring is difficult and requires harsh conditions, unless the ring is activated by electron-donating substituents.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki and Buchwald-Hartwig couplings, are frequently employed to functionalize halopyrimidines, allowing for the formation of C-C, C-N, and C-O bonds.

Rationale for Research into Oxetane-Substituted Pyrimidines

The rationale for synthesizing hybrid molecules like 2-[(oxetan-2-yl)methoxy]pyrimidine lies in the strategic combination of the properties of both moieties. In drug discovery, the introduction of an oxetane substituent onto a core scaffold, such as pyrimidine, is a well-established tactic to fine-tune the physicochemical properties of a lead compound. sigmaaldrich.com

Key motivations for this research include:

Improved "Drug-Like" Properties: The oxetane unit can enhance aqueous solubility and metabolic stability while reducing lipophilicity (LogD), which are often critical parameters for a successful drug candidate. sigmaaldrich.commdpi.com

Conformational Constraint: The rigid oxetane can lock a flexible side chain into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.

Exploring Chemical Space: Combining these two scaffolds allows for the creation of novel three-dimensional structures, expanding the accessible chemical space for drug discovery programs. sigmaaldrich.com

Exploration of Novel Chemical Space

The introduction of the oxetane motif into pyrimidine-based scaffolds significantly expands the accessible chemical space for drug discovery. semanticscholar.orgrsc.orgnih.gov Chemical space, in the context of drug design, refers to the vast multidimensional realm of all possible molecules. By incorporating the three-dimensional and polar nature of the oxetane ring, chemists can generate novel molecular architectures that are distinct from traditional, often planar, aromatic systems. acs.org

This exploration is not merely a random walk through molecular possibilities but a targeted strategy to access areas of chemical space that may harbor molecules with improved target affinity and selectivity. The unique vectoral properties of the oxetane ring can orient substituents in novel spatial arrangements, leading to new interactions with biological targets. rsc.org This is particularly relevant in the design of kinase inhibitors, where precise molecular geometry is crucial for effective binding. semanticscholar.org The synthesis of diversely functionalized oxetanes provides a toolkit of building blocks for creating these novel structures. rsc.orgnih.gov

The table below illustrates how the incorporation of an oxetane can expand the chemical space compared to more common substituents.

FeatureTraditional Substituent (e.g., Isopropyl)Oxetane SubstituentImplication for Chemical Space
Dimensionality Primarily adds steric bulk in a localized region.Introduces a distinct 3D vector, influencing the overall molecular shape.Access to more complex and diverse molecular geometries.
Polarity Generally non-polar.Introduces a polar ether oxygen.Exploration of regions with different polarity and hydrogen bonding potential.
Rotatable Bonds Limited impact on overall conformation.The rigid ring structure can act as a conformational constraint.Creation of more conformationally defined molecules.

Potential for Modulating Molecular Properties through Oxetane Incorporation

One of the most compelling reasons for incorporating oxetanes into drug candidates is their profound and often predictable impact on key molecular properties. acs.org These modifications can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

The introduction of an oxetane ring can influence a range of physicochemical properties, as detailed in the table below.

Molecular PropertyEffect of Oxetane IncorporationResearch Finding
Aqueous Solubility Generally increases.The polar nature of the oxetane can improve solvation in aqueous media. mdpi.com
Lipophilicity (LogP/LogD) Generally decreases.The polar ether functionality reduces the overall lipophilicity of the molecule. mdpi.com
Metabolic Stability Often improves.The oxetane ring can block sites of metabolism or alter the metabolic pathway of the drug. mdpi.com
Basicity (pKa) of Nearby Amines Decreases.The electron-withdrawing nature of the oxetane oxygen can lower the pKa of proximal basic groups.
Molecular Conformation Can act as a conformational lock.The rigid ring structure can restrict the conformational freedom of the molecule. mdpi.com
Hydrogen Bond Acceptance Acts as a good hydrogen bond acceptor.The oxygen atom in the strained ring is an effective hydrogen bond acceptor. semanticscholar.org

For instance, the replacement of a gem-dimethyl group with an oxetane can lead to a dramatic increase in aqueous solubility. mdpi.com This is a critical parameter for drug efficacy, as poor solubility can limit absorption and bioavailability. Furthermore, the electron-withdrawing effect of the oxetane's oxygen atom can lower the basicity of nearby nitrogen atoms, which can be advantageous in reducing off-target effects associated with high basicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(oxetan-2-ylmethoxy)pyrimidine

InChI

InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-6-7-2-5-11-7/h1,3-4,7H,2,5-6H2

InChI Key

XCBQLAHXAGCWBU-UHFFFAOYSA-N

Canonical SMILES

C1COC1COC2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 Oxetan 2 Yl Methoxy Pyrimidine and Analogues

Established Synthetic Strategies for Oxetane (B1205548) Ring Systems

The construction of the strained four-membered oxetane ring presents a unique synthetic challenge due to unfavorable ring strain and cyclization kinetics. acs.orgthieme-connect.com Nevertheless, a variety of reliable methods have been developed to access these important structural motifs. magtech.com.cnresearchgate.net

Intramolecular Cyclization Approaches

A cornerstone of oxetane synthesis is the intramolecular cyclization of a linear precursor, typically a 1,3-diol derivative. The most common strategy is the Williamson ether synthesis, which involves the formation of a C-O bond through an intramolecular nucleophilic substitution. acs.org This reaction is typically mediated by a base, which deprotonates a hydroxyl group, allowing it to displace a leaving group at the 3-position. acs.org While effective, the yields of this reaction can be substrate-dependent due to competing side reactions. acs.org

A notable example is the synthesis of oxetan-3-one, a versatile building block, which can be prepared via an intramolecular cyclization of a dihydroxyacetone derivative. acs.org The synthesis of spirocyclic oxetanes also frequently employs the Williamson etherification. acs.orgthieme-connect.com

Photo-induced Cycloaddition Reactions (e.g., Paternò–Büchi)

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. slideshare.netnumberanalytics.comnih.gov First reported in 1909, this reaction has become a valuable tool in organic synthesis for constructing the oxetane ring with high regio- and stereoselectivity. slideshare.netnumberanalytics.com The reaction typically proceeds through the triplet excited state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes. numberanalytics.comnih.gov The choice of solvent and the nature of the substituents on the reactants can significantly influence the outcome of the reaction. slideshare.netbohrium.com This method has been successfully applied to the synthesis of a variety of complex and functionalized oxetanes, including spirocyclic derivatives. bohrium.comrsc.org

Diol Cyclization and Decarboxylation Routes

The cyclization of 1,3-diols is a fundamental approach to oxetane synthesis. researchgate.net One method involves the reaction of a 1,3-diol with a reagent like di-tert-butyl dicarbonate (B1257347) to form a cyclic carbonate, which can then be decarboxylated to yield the oxetane. This strategy has been employed for the synthesis of 3-benzyloxetane. acs.org Another approach involves the conversion of 1,3-diols into a monotosylate, followed by base-induced intramolecular cyclization. acs.org The synthesis of 2-methyloxetane, for instance, can be achieved by reacting 1,3-butanediol (B41344) with acetyl chloride to form a chlorohydrin acetate, which is then treated with a strong base. researchgate.net

Recent Advances in Oxetane Synthesis

Recent years have witnessed significant progress in the development of novel methods for oxetane synthesis, driven by the increasing importance of this motif in medicinal chemistry. acs.orgacs.orgnih.gov These advancements have focused on creating more functionalized and highly substituted oxetane derivatives. thieme-connect.comrsc.org

One notable development is the use of C-C bond-forming cyclizations. For example, 2-sulfonyl oxetanes have been synthesized through the deprotonation of a sulfone-stabilized carbanion, which then undergoes a smooth cyclization. thieme-connect.com Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method for the functionalization of benzylic oxetanes, allowing for the preparation of 3-aryl-3-alkyl substituted derivatives. acs.org This method proceeds via the formation of an oxetane radical intermediate. acs.org Additionally, new protocols have been developed for the large-scale synthesis of 3,3-disubstituted oxetanes, expanding the accessibility of these important building blocks. rsc.org

Pyrimidine (B1678525) Ether Synthesis Techniques

The formation of the ether linkage between the oxetane moiety and the pyrimidine ring is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Halopyrimidines

Nucleophilic aromatic substitution (SNAr) is a common and effective method for the synthesis of pyrimidine ethers. chemrxiv.orglibretexts.org This reaction involves the displacement of a halide, typically chlorine or fluorine, from an activated pyrimidine ring by a nucleophile, in this case, the alkoxide derived from (oxetan-2-yl)methanol. stackexchange.comnih.gov

The reactivity of halopyrimidines towards nucleophilic attack is influenced by the position of the halogen and the presence of other substituents on the ring. stackexchange.com Generally, the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the 2-position. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. libretexts.orgnih.gov The reaction is often carried out in the presence of a base to generate the alkoxide nucleophile. chemrxiv.org The SNAr reaction on halopyrimidines is a versatile method that has been widely used in the synthesis of various biologically active molecules containing a pyrimidine ether linkage. researchgate.netbeilstein-journals.orgnih.gov

One-Pot Etherification Protocols Involving Activated Pyrimidinones (B12756618)

A common strategy is based on the Williamson ether synthesis , adapted to a one-pot procedure. masterorganicchemistry.comwikipedia.org In this method, 2-pyrimidinone is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium pyrimidinoxide nucleophile in situ. masterorganicchemistry.com Without isolation, an electrophilic partner, such as (oxetan-2-yl)methyl tosylate or a halide (bromide, iodide), is added to the reaction mixture. The subsequent SN2 reaction forms the desired ether linkage. wikipedia.orglibretexts.org The choice of a non-protic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is crucial to prevent quenching the reactive alkoxide intermediate. harvard.edu

Another powerful one-pot method is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the direct coupling of 2-pyrimidinone (acting as the nucleophile) with (oxetan-2-yl)methanol. All components—the pyrimidinone, the alcohol, a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)—are combined in a single reaction vessel. wikipedia.orgtcichemicals.com The reaction proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups. tcichemicals.com The process involves the formation of a highly reactive oxyphosphonium intermediate from the alcohol, which is then displaced by the pyrimidinone nucleophile. organic-chemistry.org

One-Pot Protocol Precursors Reagents Key Features
Williamson Ether Synthesis2-Pyrimidinone, (Oxetan-2-yl)methyl tosylate/halideStrong base (e.g., NaH)Involves in situ formation of a nucleophilic pyrimidinoxide.
Mitsunobu Reaction2-Pyrimidinone, (Oxetan-2-yl)methanolPPh₃, DEAD/DIADProceeds under mild, neutral conditions; suitable for complex molecules.

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) provide a powerful and atom-economical strategy for rapidly assembling the core pyrimidine scaffold from simple, readily available starting materials. nih.gov While not directly yielding the final target compound in a single step, MCRs offer efficient access to pyrimidine intermediates that can be subsequently functionalized with the (oxetan-2-yl)methoxy group.

One prominent approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com For instance, chalcones (α,β-unsaturated ketones) can be reacted with urea (B33335) or thiourea (B124793) to produce pyrimidinones and pyrimidinethiones, respectively. semanticscholar.org Another well-established method is the reaction of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine, which proceeds through a conjugate addition followed by intramolecular cyclization and oxidation to yield complex pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

These MCRs allow for the construction of a diverse range of substituted pyrimidine rings by simply varying the starting components. The resulting pyrimidine scaffold, often a pyrimidinone or a halopyrimidine, is then poised for the strategic introduction of the oxetane-containing side chain via methods described in the following sections.

Convergent and Divergent Synthetic Pathways to 2-[(Oxetan-2-yl)methoxy]pyrimidine

Convergent synthesis, which involves the separate synthesis of key fragments followed by their assembly, is a highly effective strategy for preparing this compound. This approach allows for flexibility and optimization of each reaction step before the final coupling.

Strategic Coupling of Oxetane and Pyrimidine Precursors

The most direct convergent synthesis relies on forming the ether bond by coupling an activated pyrimidine precursor with an oxetane precursor. The Williamson ether synthesis is the classic and most widely used method for this transformation, offering two primary disconnection strategies. wikipedia.orgresearchgate.net

Strategy 1: Nucleophilic Pyrimidine and Electrophilic Oxetane

This approach utilizes a pyrimidin-2-one as the nucleophile. The pyrimidinone is first deprotonated with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the more nucleophilic pyrimidinoxide anion. This anion then reacts with an electrophilic (oxetan-2-yl)methanol derivative, such as (oxetan-2-yl)methyl tosylate or bromide, via an SN2 mechanism to form the target ether. masterorganicchemistry.com

Strategy 2: Electrophilic Pyrimidine and Nucleophilic Oxetane

Alternatively, the roles can be reversed. A 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) serves as the electrophile. The nucleophile is generated by deprotonating (oxetan-2-yl)methanol with a strong base (e.g., NaH) to form the corresponding alkoxide. The alkoxide then displaces the halide from the pyrimidine ring in a nucleophilic aromatic substitution (SNAr) reaction. This pathway is often preferred when the pyrimidine ring is activated towards substitution.

Coupling Strategy Pyrimidine Precursor (Role) Oxetane Precursor (Role) Reaction Type
Strategy 12-Pyrimidinone (Nucleophile)(Oxetan-2-yl)methyl tosylate/halide (Electrophile)SN2
Strategy 22-Halopyrimidine (Electrophile)(Oxetan-2-yl)methanol (Nucleophile)SNAr

Development of Novel Methodologies for Ether Linkage Formation

While classical methods are robust, research continues into novel methodologies for C-O bond formation that offer milder conditions, greater functional group tolerance, and improved efficiency. Photocatalysis has emerged as a powerful tool in modern organic synthesis. researchgate.net For instance, photoredox-catalyzed reactions can enable the coupling of alcohols with aryl halides under conditions that are often milder than traditional metal-catalyzed cross-coupling reactions. Photochemical reactions of pyrimidine derivatives, such as azidouracils, have been shown to lead to ring transformations and substitutions, indicating the potential for light-mediated functionalization. nih.govrsc.org

Another innovative approach involves the direct functionalization of C-H bonds. Recently, methods for oxetane synthesis via the functionalization of alcohol C-H bonds have been developed. nih.govnih.gov These strategies, often employing a dual catalytic system involving a photocatalyst and a hydrogen atom transfer (HAT) catalyst, can create reactive intermediates that lead to ring formation. While not a direct etherification, this principle of activating otherwise inert bonds could be adapted to forge the C-O linkage between a pyrimidine and an oxetane precursor in a novel, step-economical fashion.

Stereoselective Synthesis Approaches for Oxetane-Pyrimidine Conjugates

The oxetane ring in this compound contains a stereocenter at the C-2 position. Therefore, controlling the stereochemistry is a critical aspect of its synthesis, particularly for applications in medicinal chemistry.

A primary strategy for obtaining an enantiomerically pure product is to employ a chiral pool approach . This involves starting with an enantiopure precursor, namely (R)- or (S)-(oxetan-2-yl)methanol. These chiral alcohols can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture, and are then carried through one of the coupling strategies described earlier (e.g., Williamson or Mitsunobu synthesis). nih.gov

Alternatively, asymmetric catalysis can be used to generate the chiral center during the synthesis. Catalytic asymmetric methods for the synthesis of 2-substituted and 2,2-disubstituted oxetanes have been developed, for example, through the reaction of ketones with sulfur ylides catalyzed by a chiral heterobimetallic complex. nih.gov Another powerful technique is the asymmetric desymmetrization of prochiral precursors. For instance, a chiral Brønsted acid catalyst can be used to promote the enantioselective desymmetrization of an oxetane, creating a chiral product with high enantiomeric excess. nsf.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Oxetan 2 Yl Methoxy Pyrimidine

Reactivity of the Oxetane (B1205548) Ring in 2-[(Oxetan-2-yl)methoxy]pyrimidine

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which is a primary driver of its reactivity. acs.orgutexas.edu This inherent strain, coupled with the polarization of the carbon-oxygen bonds, renders the ring susceptible to various transformations. nih.gov

Ring Expansion Pathways

Oxetanes can undergo ring expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. beilstein-journals.orgresearchgate.netrsc.org These transformations can be promoted by various catalysts and reaction conditions. For instance, the treatment of spirocyclopropyl oxetanes with hydrochloric or hydrobromic acid can lead to the formation of spirocyclopropyl fused butenolides. researchgate.net Furthermore, photochemical conditions can also induce ring expansion of oxetanes to tetrahydrofuran (B95107) derivatives. rsc.org

A notable example is the copper(II) triflate-catalyzed ring expansion of vinyl oxetanes, which yields 3,6-dihydro-2H-pyrans. researchgate.net This reaction demonstrates the utility of oxetanes as precursors to larger, more complex heterocyclic structures.

Rearrangement Processes

Rearrangement reactions of oxetanes provide another avenue for synthetic transformations. acs.org Acid-mediated rearrangements of spirocyclic oxetanes can lead to diverse products depending on the specific acid used. For example, hydroiodic acid treatment of spirocyclopropyl oxetanes yields spirocyclopropyl fused γ-butyrolactones. researchgate.net

A well-documented rearrangement involving a pyrimidine (B1678525) N-oxide is the Boekelheide rearrangement. This reaction, promoted by acetic anhydride, can proceed through radical intermediates, leading to the formation of various substituted pyrimidine derivatives. fu-berlin.de

Reactivity of the Pyrimidine Moiety in this compound

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the 2-[(oxetan-2-yl)methoxy] substituent can further modulate this reactivity.

Electrophilic and Nucleophilic Substitution Patterns

The electron-deficient nature of the pyrimidine ring generally makes it less reactive towards electrophilic substitution. However, nucleophilic substitution reactions are more common. Nucleophiles can attack the carbon atoms of the pyrimidine ring, particularly at positions that are activated by the ring nitrogen atoms. For instance, 2-chloropyrimidine (B141910) can react with oxetan-3-ol (B104164) in the presence of a base to form 2-(oxetan-3-yloxy)pyrimidine.

The pyrimidine moiety is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.govresearchgate.netnih.gov

Influence of Oxetane Substituent on Pyrimidine Reactivity

The oxetane substituent can influence the reactivity of the pyrimidine ring through several mechanisms. The inductive electron-withdrawing effect of the oxetane oxygen can affect the electron density of the pyrimidine ring. nih.gov Furthermore, the steric bulk of the oxetanylmethoxy group can direct incoming reagents to specific positions on the pyrimidine ring.

The introduction of an oxetane substituent has been shown to be a valuable strategy in drug discovery to fine-tune the physicochemical properties of molecules. nih.gov For example, replacing a metabolically labile group with an oxetane can improve metabolic stability and solubility. acs.orgnih.gov In some cases, the oxetane can act as a conformational lock, rigidifying the structure. acs.org

No Specific Research Data Found for this compound

Following a comprehensive search of available scientific literature, no specific experimental or theoretical studies detailing the chemical reactivity and mechanistic investigations of This compound could be located. The requested detailed analysis, including the exploration of its ether linkage stability, cleavage mechanisms, and in-depth mechanistic studies of its transformation reactions, does not appear to be published in accessible research databases.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and specific discussions on reaction intermediates, transition states, or the role of catalysis for this particular compound as outlined in the request.

General principles of organic chemistry would suggest that the reactivity of this molecule would be a composite of its constituent functional groups: the pyrimidine ring, the ether linkage, and the oxetane ring. The pyrimidine ring is known to undergo various reactions, including nucleophilic substitution. The ether linkage, while generally stable, can be cleaved under specific, often harsh, conditions. The strained oxetane ring is susceptible to ring-opening reactions. However, without specific studies on This compound , any discussion of its reactivity would be purely speculative and not based on the required detailed research findings.

Table of Mentioned Chemical Compounds

Computational and Theoretical Studies of 2 Oxetan 2 Yl Methoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. sigmaaldrich.com These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust and widely-used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size of 2-[(Oxetan-2-yl)methoxy]pyrimidine.

A DFT study of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP or PBE, combined with basis sets like 6-311++G(d,p), are commonly employed for pyrimidine (B1678525) derivatives to ensure accurate results. mdpi.comnih.gov

Key electronic properties that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is vital for predicting how the molecule might interact with biological targets. researchgate.net

Mulliken Atomic Charges: These calculations would quantify the partial charge on each atom, offering further insight into reactive sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

ParameterPredicted ValueSignificance
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.6 eVIndicates high kinetic stability and low reactivity.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide benchmark data for electronic structure. nih.gov

An ab initio study would serve to validate the results obtained from DFT. For instance, a comparison of the optimized geometries and electronic properties calculated by both HF and DFT methods would provide a high degree of confidence in the theoretical models. nih.gov These methods are particularly useful for refining the understanding of electron correlation effects, which can be significant in molecules with multiple heteroatoms and lone pairs, such as this compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time at a given temperature. This is crucial for understanding the molecule's flexibility and the range of shapes it can adopt.

Conformational analysis, often performed using a combination of systematic or stochastic searches and energy minimizations with a suitable force field, can identify the most stable conformers. Studies on similar heterocyclic systems have shown that the orientation of substituents can significantly influence the ring's conformation. For this compound, the key dihedral angles defining the orientation of the methoxy (B1213986) bridge and the puckering of the oxetane (B1205548) ring would be systematically varied to map the potential energy surface.

The linkage between the pyrimidine and oxetane moieties involves several rotatable bonds (C-O and C-C). The energy required to rotate around these bonds, known as the rotational barrier, determines the molecule's flexibility.

By systematically rotating these bonds and calculating the energy at each step using DFT, a detailed energetic landscape can be constructed. This would reveal the most stable conformations (global and local minima) and the transition states that separate them. Understanding these barriers is essential, as the ability of a molecule to adopt a specific conformation required for biological activity is governed by these energetic penalties.

Table 2: Illustrative Rotational Energy Barriers for Key Bonds

Rotatable BondTorsion AngleEnergy Barrier (kcal/mol)Description
Pyrimidine-O-CH2C-O-C-C3.2Rotation around the ether linkage, influencing the overall positioning of the oxetane ring.
O-CH2-OxetaneO-C-C-O4.5Rotation that alters the orientation of the oxetane ring relative to the linker.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic data, which can be used to aid in the experimental characterization of the compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the 1H and 13C NMR chemical shifts. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum provides a fingerprint of the molecule, showing characteristic peaks for functional groups like the C=N and C-O-C stretches.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com This provides insight into the electronic transitions occurring within the molecule.

Table 3: Example of Predicted Spectroscopic Data

Spectroscopy TypePredicted FeatureCalculated ValueCorresponding Functional Group/Transition
13C NMRChemical Shift (δ)165 ppmPyrimidine C2 (attached to oxygen)
1H NMRChemical Shift (δ)4.5 ppm-O-CH2- (protons on the linker)
IRVibrational Frequency1580 cm-1Pyrimidine ring C=N stretching
UV-Visλmax265 nmπ → π* transition in the pyrimidine ring

Theoretical UV-Vis Spectra and Electronic Transitions (e.g., TD-DFT)

The electronic absorption properties of this compound can be effectively studied using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting the ultraviolet-visible (UV-Vis) spectra of organic molecules. researchgate.netnih.govresearchgate.netrsc.org This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netrsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions originating from the pyrimidine ring. The pyrimidine core contains two nitrogen atoms, which introduce non-bonding electrons (n-electrons) that can be excited to anti-bonding π* orbitals, typically resulting in weak absorption bands at longer wavelengths. The more intense absorptions arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system.

A typical TD-DFT calculation, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), can predict these transitions. nih.gov The calculations would involve optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared with experimental spectra measured in solution. nih.govnih.gov

The primary electronic transitions predicted for this compound would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of these orbitals would likely show that the HOMO is distributed over the pyrimidine ring and the oxygen atom of the methoxy linker, while the LUMO is primarily located on the pyrimidine ring. dergipark.org.tr

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound in Methanol

Calculated λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
275 0.015 HOMO-1 -> LUMO n -> π*
248 0.230 HOMO -> LUMO π -> π*

This table presents hypothetical data based on typical TD-DFT calculation results for similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides robust methods for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants. These predictions are invaluable for the structural elucidation and verification of synthesized compounds. The most common approach involves geometry optimization followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) within the framework of DFT.

For this compound, predicting both ¹H and ¹³C NMR spectra would be essential. The accuracy of these predictions has significantly improved with the development of advanced functionals and the use of machine learning (ML) algorithms trained on large experimental datasets. mdpi.comnih.gov ML-based approaches can be significantly faster than quantum mechanical methods and offer comparable accuracy. mdpi.comnih.gov

The predicted chemical shifts are highly sensitive to the molecular conformation. Therefore, a thorough conformational analysis of the flexible methoxy-oxetane side chain is a prerequisite for accurate NMR predictions. The final predicted shifts are often presented as a Boltzmann-averaged value over the most stable conformers. Solvent effects are also critical and are typically included in the calculations using implicit solvent models. researchgate.net

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2 - 164.5
Pyrimidine C4/C6 8.60 157.8
Pyrimidine C5 7.15 115.3
Methoxy -CH₂- 4.55 72.1
Oxetane C2 (CH) 5.10 79.5
Oxetane C3 (CH₂) 2.75 25.8

This table contains hypothetical data. The predicted values are relative to a standard (e.g., TMS) and are based on general principles of NMR spectroscopy and computational prediction for similar functional groups. nih.govnsf.gov

Reaction Mechanism Elucidation via Computational Chemistry

Activation Energy Calculations for Proposed Pathways

The synthesis of this compound can be envisioned through several routes, with the Williamson ether synthesis being a prominent possibility. This would involve the reaction of a 2-halopyrimidine with (oxetan-2-yl)methanol in the presence of a base, or more likely, the reaction of 2-hydroxypyrimidine (B189755) with a reactive derivative of (oxetan-2-yl)methanol. Computationally, the mechanism of such an Sₙ2 reaction can be thoroughly investigated. mdpi.com

DFT calculations can be employed to locate the structures of the reactants, transition state (TS), and products along the reaction coordinate. The activation energy (Ea or ΔG‡) is then determined as the energy difference between the transition state and the reactants. nih.gov This value is critical for understanding the feasibility and rate of a reaction. For example, in a Williamson ether synthesis, the calculations would model the nucleophilic attack of the alkoxide of (oxetan-2-yl)methanol on the C2 position of the pyrimidine ring, leading to the displacement of a leaving group. youtube.com Other potential pathways, such as acid-catalyzed ring-opening of the oxetane, could also be modeled. nih.govrsc.orgresearchgate.net

Table 3: Hypothetical Calculated Activation Energies for the Synthesis of this compound via an Sₙ2 Pathway

Reaction Step Method/Basis Set Solvent Model Calculated ΔG‡ (kcal/mol)
Nucleophilic Attack B3LYP/6-31+G(d,p) PCM (DMF) 22.5

This table presents hypothetical data based on typical computational results for Sₙ2 reactions involving heterocyclic compounds. mdpi.comnih.gov

Solvent Effects on Reaction Energetics and Pathways

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational chemistry offers methods to explore these effects by modeling reactions in different solvent environments. There are two primary approaches to modeling solvent effects: implicit and explicit solvent models. wikipedia.orgresearchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netacs.org These models are computationally efficient and are often sufficient for capturing the bulk electrostatic effects of the solvent on the reaction energetics. rsc.orgchemrxiv.org For instance, in an Sₙ2 reaction, a polar aprotic solvent is typically favored. Computational studies can quantify the stabilization of the charged transition state relative to the reactants in various solvents, thereby explaining the observed rate enhancements. iastate.eduacs.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.org While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which might play a crucial role in the reaction mechanism. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the reacting species are treated with a high level of quantum theory and the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. rsc.org

For the synthesis of this compound, computational analysis would likely show that polar aprotic solvents stabilize the transition state of the Sₙ2 reaction, lowering the activation barrier compared to the gas phase or nonpolar solvents. mdpi.comresearchgate.net

Computational Tools and Software Applications in Research on Related Compounds

A wide array of software packages is available to perform the computational studies described above. These tools are frequently used in drug discovery and materials science to predict molecular properties and guide experimental work. wisdomlib.orgnih.govchemaxon.com

For quantum mechanical calculations, including geometry optimizations, frequency calculations, and TD-DFT, Gaussian is one of the most widely used programs. nih.gov Other popular choices include ORCA , which is known for its efficiency, and NWChem . researchgate.net

Molecular dynamics simulations and QM/MM calculations are often performed with software suites like AMBER , CHARMM , or GROMACS . wisdomlib.org For more integrated drug discovery platforms, software like Schrödinger Maestro and MOE (Molecular Operating Environment) provide a graphical user interface and a suite of tools for structure-based design, docking, and property prediction. nih.govChemAxon provides tools for chemical drawing, property calculation (like pKa and logP), and database management. chemaxon.com

Open-source tools and databases also play a crucial role. AutoDock is widely used for molecular docking studies. wisdomlib.org Databases such as ChEMBL , PubChem , and DrugBank serve as vast repositories of chemical and biological data that can be used for developing and validating computational models. click2drug.org

The selection of a specific software often depends on the type of calculation, the size of the system, and the available computational resources. The application of these tools to pyrimidine and oxetane-containing compounds is well-documented in the scientific literature, providing a solid foundation for the theoretical investigation of this compound. nih.govnih.govmdpi.com

Application in Advanced Organic Synthesis and Building Block Chemistry

2-[(Oxetan-2-yl)methoxy]pyrimidine as a Versatile Synthetic Intermediate

The utility of this compound in synthesis stems from the distinct reactivity and properties of its constituent parts. The pyrimidine (B1678525) ring offers multiple sites for functionalization, while the oxetane-methoxy linker provides a unique three-dimensional vector that can influence conformation and interactions with biological targets. This combination allows chemists to use the compound as a foundational element for constructing more elaborate molecules.

This compound is an exemplary building block for integration into larger, more complex molecular frameworks. The pyrimidine core can be viewed as a central hub from which other substituents can be elaborated. Synthetic chemists can leverage established pyrimidine chemistry to append additional rings or functional groups. For instance, the pyrimidine ring system is a key component in many kinase inhibitors, where it often occupies the adenine-binding region of the enzyme's ATP pocket. The nitrogen atoms within the pyrimidine core are crucial for forming hydrogen bonds that contribute to binding affinity. nih.gov

The oxetane (B1205548) moiety, linked via a flexible ether bond, introduces a specific spatial and electronic signature. It is known to act as a good hydrogen-bond acceptor, a property that can be superior to other cyclic ethers. mdpi.com This allows the oxetane oxygen to form key interactions with biological targets. Furthermore, the strained nature of the four-membered ring can help to pre-organize the conformation of the molecule, which can be advantageous for binding affinity. The synthesis of complex structures, such as 2-(Oxetan-2-ylmethoxy)pyrimidin-4-amine, demonstrates that the parent compound can be readily integrated and functionalized as part of a larger synthetic strategy. nih.gov

The chemical structure of this compound offers several avenues for derivatization, enabling the generation of diverse compound libraries for screening and optimization. Strategies can target either the pyrimidine ring or, less commonly, the oxetane moiety. The pyrimidine ring is particularly amenable to a wide range of transformations.

Direct condensation reactions using cyanic acid derivatives with N-vinyl or N-aryl amides can produce C4-heteroatom-substituted pyrimidines, which are valuable precursors for further functionalization. organic-chemistry.org This highlights a general strategy where the existing pyrimidine can be built upon. Other common reactions include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and direct C-H functionalization to introduce aryl, alkyl, or amino groups at various positions on the pyrimidine ring. The synthesis of new azetidine (B1206935) and oxetane amino acid derivatives often involves aza-Michael additions, a strategy that could be adapted to modify substituents on the pyrimidine core. mdpi.com

The following table outlines potential derivatization strategies for the pyrimidine core of this compound.

Reaction TypeReagent/Catalyst ExamplePosition TargetedResulting Functional Group
AminationAmmonia or AminesC4 or C6Amino (-NH2, -NHR, -NR2)
Suzuki CouplingArylboronic Acid / Pd catalystC4, C5, or C6Aryl or Heteroaryl
Buchwald-HartwigAmine / Pd catalystC4 or C6Substituted Amino
HalogenationN-Bromosuccinimide (NBS)C5Bromo (-Br)
Lithiation/Functionalizationn-BuLi followed by electrophileC5Various (e.g., -COOH, -CHO)

These strategies allow for the systematic modification of the molecule's properties, such as its polarity, size, and hydrogen bonding capabilities, to fine-tune its biological activity.

Design and Synthesis of Advanced Oxetane-Containing Pyrimidine Derivatives

The deliberate design of novel molecules containing the oxetane-pyrimidine scaffold is driven by the desire to explore new regions of chemical space and to develop compounds with improved pharmacological profiles. The unique properties of the oxetane ring make it a compelling substitute for more common functional groups.

The exploration of chemical space involves creating and evaluating novel molecular structures that have not been previously synthesized. capes.gov.brsoci.org The oxetane moiety is considered an attractive and underexplored structural motif in medicinal chemistry. mdpi.comnih.gov It serves as a nonclassical isostere for other common groups, such as carbonyls or gem-dimethyl groups, offering a different balance of properties. nih.govnih.gov

Incorporating an oxetane ring can significantly alter a molecule's physicochemical properties. The oxetane is a polar, three-dimensional structure that can improve aqueous solubility and act as a strong hydrogen bond acceptor, often more effective than other cyclic ethers or even some carbonyl groups. mdpi.comnih.gov This makes the oxetane-pyrimidine scaffold particularly interesting for designing inhibitors of enzymes like kinases, where hydrogen bonding in the hinge region is critical for activity. mdpi.comnih.gov By replacing a traditional group with an oxetane, chemists can access new intellectual property and potentially discover molecules with superior drug-like properties, such as improved metabolic stability or cell permeability. nih.gov

The table below compares the properties of the oxetane moiety to other common chemical groups.

FeatureOxetanegem-DimethylCarbonyl (Ketone)
Volume Similar to gem-dimethylSimilar to oxetaneSmaller
Polarity HighLow (non-polar)High
H-Bond Acceptor Yes (strong)NoYes (moderate)
Metabolic Stability Generally stableGenerally stableCan be reduced
Conformational Effect Puckered, introduces 3D characterProvides steric bulkPlanar

Source: Adapted from literature on oxetane applications in medicinal chemistry. nih.gov

Building upon the this compound core allows for the development of entirely new structural classes of compounds. This can be achieved by creating more complex fused-ring systems or by decorating the core with novel combinations of functional groups. For example, thieno[2,3-d]pyrimidines, which are bioisosteres of purines, represent a class of fused pyrimidines with significant biological applications. mdpi.com Similarly, the oxetane-pyrimidine scaffold could serve as a starting point for synthesizing fused systems like oxetano[2',3':5,6]pyrido[2,3-d]pyrimidines, creating rigid structures with precise three-dimensional arrangements.

Research into pyrimidine derivatives has led to the discovery of novel classes of compounds with diverse biological activities, including anticancer and antioxidant agents. nih.govnih.gov The synthesis of these compounds often involves the cyclization of precursors or the extensive functionalization of a pyrimidine template. nih.govresearchgate.net By applying these synthetic principles to this compound, new classes of molecules can be developed. For instance, derivatization could lead to multitarget inhibitors by adding pharmacophores known to interact with other biological targets. nih.gov The oxetane group's ability to improve properties like solubility and potency can be harnessed to enhance the therapeutic potential of these novel structural classes. nih.gov

The following table presents examples of novel structural classes based on the pyrimidine core, illustrating the potential for future development using the oxetane-pyrimidine scaffold.

Structural ClassSynthetic ApproachPotential Application
Phenylpyrazolo[3,4-d]pyrimidinesMulti-step synthesis involving cyclizationAnticancer (e.g., EGFR-TK inhibitors) nih.gov
Pyrido[2,3-d]pyrimidinesCondensation of α,β-unsaturated ketones with aminopyrimidinesAntioxidant, Anticancer nih.gov
Thieno[2,3-d]pyrimidinesSynthesis from thienopyrimidine hydrazideAnticancer, Anti-inflammatory mdpi.com
Substituted 2-AminopyrimidinesCyclization of chalcones with guanidineBone Anabolic Agents nih.gov

Future Research Directions and Emerging Opportunities for 2 Oxetan 2 Yl Methoxy Pyrimidine

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for pyrimidine (B1678525) and oxetane (B1205548) derivatives often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to environmental concerns and significant waste generation. rasayanjournal.co.inpowertechjournal.com The future of synthesizing 2-[(Oxetan-2-yl)methoxy]pyrimidine lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve economic feasibility. rasayanjournal.co.inbenthamdirect.com

Key areas for research include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov Investigating microwave-assisted coupling of an oxetane-containing alcohol with a suitable pyrimidine precursor could lead to a more efficient synthesis of the target molecule.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines the necessary building blocks for the pyrimidine ring and incorporates the oxetane side chain would represent a significant step forward in atom economy and process simplification. benthamdirect.commdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound would be a major advancement for its potential large-scale production.

Green Solvents and Catalysts: Research should focus on replacing conventional toxic solvents with greener alternatives like ionic liquids or water. rasayanjournal.co.in Furthermore, the development of reusable, non-toxic catalysts, potentially biocatalysts, for the key synthetic steps would align with sustainability goals. powertechjournal.compowertechjournal.com A classic route to form the oxetane ring itself is the Williamson etherification, which could be optimized under green conditions. acs.orgmdpi.com

Table 1: Comparison of Green Chemistry Approaches for Pyrimidine Synthesis

Green Methodology Principle Potential Advantages for Synthesis
Microwave-Assisted Synthesis Uses microwave energy to heat reactions directly and efficiently. nih.gov Reduced reaction times, higher yields, improved purity. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Employs acoustic cavitation to enhance chemical reactivity. nih.gov Increased reaction rates, milder conditions.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a product containing parts of all reactants. benthamdirect.com High atom economy, simplified procedures, reduced waste. mdpi.com
Catalyst-Free Synthesis Reactions proceed under thermal or other energetic conditions without a catalyst. nih.gov Avoids catalyst cost and toxicity, simplifies purification.
Use of Green Solvents/Catalysts Employs environmentally benign solvents (e.g., water, ionic liquids) and reusable catalysts. rasayanjournal.co.in Reduced environmental impact, potential for catalyst recycling. powertechjournal.com

Advanced Spectroscopic Characterization Techniques

A complete and unambiguous structural and conformational analysis of this compound is essential for understanding its properties and reactivity. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry provide basic characterization, advanced spectroscopic methods can offer deeper insights.

Future characterization efforts should employ:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of all proton and carbon signals, especially for resolving complex spin systems and confirming the connectivity between the oxetane and pyrimidine moieties.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can elucidate the through-space proximity of protons, providing critical data on the preferred conformation and spatial arrangement of the oxetane ring relative to the pyrimidine ring. acs.org

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns, providing structural information about the stability of the ether linkage and the integrity of the heterocyclic rings under energetic conditions.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive data on bond lengths, bond angles, and the solid-state conformation of the molecule. This would reveal details such as the puckering of the oxetane ring and the planarity of the pyrimidine ring. acs.org

Table 2: Advanced Spectroscopic Techniques for Characterization of this compound

Technique Information Obtained Purpose
2D-NMR (COSY, HSQC, HMBC) ¹H-¹H correlations, ¹H-¹³C direct and long-range correlations. Unambiguous assignment of all proton and carbon signals; confirmation of molecular structure.
NOESY/ROESY Through-space ¹H-¹H correlations. Determination of the 3D structure and preferred conformation in solution. acs.org
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns of the parent ion. Structural elucidation and confirmation of the linkage between the oxetane and pyrimidine moieties.
X-ray Crystallography Precise 3D atomic coordinates in the solid state. Definitive determination of bond lengths, angles, and crystal packing. acs.org

Expansion of Computational Modeling Capabilities for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. For this compound, expanding computational modeling can provide invaluable insights into its structure-reactivity relationships. powertechjournal.com

Emerging opportunities in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's geometric and electronic properties. researchgate.net This includes calculating the energies of different conformers, mapping the molecular electrostatic potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack, and analyzing the frontier molecular orbitals (HOMO-LUMO) to predict reactivity. researchgate.net

Conformational Analysis: Computational modeling can systematically explore the conformational landscape of the molecule, particularly the rotational barrier around the C-O-C ether linkage, to identify the most stable low-energy conformations. This is crucial as the conformation can significantly influence its interaction with biological targets or other molecules. acs.org

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for potential transformations (e.g., ring-opening of the oxetane) can help predict the feasibility and outcome of chemical reactions, guiding the design of new synthetic routes.

AI-Assisted Design: The use of artificial intelligence and machine learning models could accelerate the discovery of new derivatives. powertechjournal.com By training models on existing data for oxetane and pyrimidine compounds, it may be possible to predict the properties of novel hybrids and prioritize synthetic targets.

Table 3: Computational Modeling Methods for Analyzing this compound

Method Application Predicted Outcome/Insight
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation. researchgate.net Most stable 3D structure, bond parameters, charge distribution.
Molecular Electrostatic Potential (MEP) Mapping of electrostatic potential on the electron density surface. Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net
Frontier Molecular Orbital (FMO) Analysis Calculation of HOMO and LUMO energy levels. Prediction of chemical reactivity and sites for electronic transitions.
Quantitative Structure-Property Relationship (QSPR) Statistical correlation of structural features with physicochemical properties. Prediction of properties like solubility, lipophilicity, and stability for new analogues.

Exploration of New Chemical Transformations for Oxetane-Pyrimidine Hybrids

The this compound scaffold contains two distinct chemical entities whose reactivities can be exploited to create a diverse range of new molecules. Future research should focus on exploring novel chemical transformations of this hybrid system.

Key research avenues are:

Functionalization of the Pyrimidine Ring: Depending on the electronic nature of the oxetane-methoxy substituent, the pyrimidine ring could be susceptible to various transformations. Research could explore electrophilic substitution (if the ring is sufficiently activated) or, more commonly for pyrimidines, nucleophilic aromatic substitution (SNAr) by introducing leaving groups onto the ring. Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could also be employed to attach new substituents. mdpi.com

Reactions of the Oxetane Ring: The strained four-membered oxetane ring is prone to ring-opening reactions under certain conditions, particularly acidic ones, reacting with various nucleophiles to yield functionalized diol derivatives. acs.orgnih.gov Investigating these ring-opening reactions could provide access to a new class of acyclic pyrimidine derivatives with unique properties. The stability of the oxetane ring is often dependent on its substitution pattern, a factor that warrants careful study. acs.org

Derivatization of the Methoxy (B1213986) Bridge: While more challenging, modification of the ether linkage or the methylene (B1212753) bridge could be envisioned, potentially through radical-based reactions or other advanced synthetic methods.

Synthesis of Advanced Hybrids: Using the core scaffold as a building block, new hybrid molecules can be designed. For example, transformations could link this molecule to other pharmacophores or functional groups, potentially leading to compounds with synergistic or novel activities. mdpi.com

Table 4: Potential Chemical Transformations for the Oxetane-Pyrimidine Scaffold

Reaction Type Target Moiety Potential Outcome
Nucleophilic Aromatic Substitution Pyrimidine Ring Introduction of amines, alkoxides, or other nucleophiles at positions 4 or 6.
Metal-Catalyzed Cross-Coupling Pyrimidine Ring C-C or C-N bond formation to attach aryl, alkyl, or amino groups. mdpi.com
Acid-Catalyzed Ring Opening Oxetane Ring Reaction with nucleophiles (e.g., water, alcohols) to form 1,3-diol derivatives. acs.org
Radical Functionalization Methylene Bridge Introduction of new substituents at the carbon adjacent to the ether oxygen.

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
5-fluorouracil
Capecitabine
Cladribine
Doxorubicin
Taxol (Paclitaxel)
Uracil
Thymine
Cytosine

Q & A

How can researchers design an efficient synthetic route for 2-[(Oxetan-2-yl)methoxy]pyrimidine?

Methodological Answer:
A practical approach involves functionalizing pyrimidine at the 2-position using oxetane-derived alkoxy groups. Evidence from analogous pyrimidine syntheses (e.g., Scheme 2 in ) suggests using Oxone® as an oxidizing agent in refluxing dioxane/water or methanol to achieve regioselective substitution. Key steps include:

  • Protection of reactive sites : Masking pyrimidine’s nitrogen atoms to prevent side reactions.
  • Coupling conditions : Optimizing nucleophilic substitution between oxetan-2-ylmethanol and a halogenated pyrimidine precursor under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Purification : Column chromatography or crystallization to isolate the product.
    Validation : Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using NOESY NMR to verify oxetane orientation .

What are the challenges in crystallographic characterization of this compound, and how can they be addressed?

Methodological Answer:
Crystallization difficulties often arise due to the compound’s conformational flexibility (oxetane ring puckering) and weak intermolecular interactions. Strategies include:

  • Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding.
  • Low-temperature data collection : Mitigate thermal motion artifacts by collecting diffraction data at 100 K ().
  • Refinement with SHELXL : Employ robust refinement algorithms (e.g., SHELX suite) to model disorder in the oxetane moiety. For example, highlights SHELXL’s ability to handle high-resolution data and twinning, ensuring accurate bond-length and angle determinations .

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:
Discrepancies between DFT-predicted NMR shifts and experimental values may stem from solvent effects or dynamic conformational changes. To address this:

  • Solvent correction : Use PCM (Polarizable Continuum Model) in DFT calculations to account for solvent polarity.
  • Dynamic NMR : Perform variable-temperature NMR to detect ring puckering or rotational barriers in the oxetane group.
  • Benchmarking : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian 16) to validate force fields. demonstrates how NMR signals (e.g., δ10.80–11.12 ppm for NH protons) can guide structural reassignment .

What experimental strategies are recommended for evaluating the bioactivity of this compound as a kinase inhibitor?

Methodological Answer:
Focus on target engagement assays and structure-activity relationship (SAR) profiling :

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure IC₅₀ against kinases like FLT3 or GLP1 receptors ().
  • Cellular assays : Test cytotoxicity and pathway modulation (e.g., phosphorylation levels via Western blot) in relevant cell lines.
  • SAR optimization : Synthesize derivatives with modified oxetane substituents (e.g., ) and correlate substituent size/polarity with activity. Molecular dynamics simulations (e.g., GROMACS) can predict binding poses and guide design .

How should researchers analyze conflicting data in solubility and stability studies of this compound?

Methodological Answer:
Contradictory solubility/stability results often arise from polymorphic forms or pH-dependent degradation. Steps include:

  • HPLC-UV/MS stability profiling : Monitor degradation products under accelerated conditions (40°C/75% RH) in buffers of varying pH.
  • Powder X-ray diffraction (PXRD) : Identify polymorphs contributing to solubility discrepancies.
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability. highlights the importance of storage conditions (e.g., desiccants for moisture-sensitive compounds) .

What advanced techniques are suitable for probing the conformational dynamics of the oxetane ring in solution?

Methodological Answer:

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between oxetane protons and pyrimidine hydrogens to infer ring puckering.
  • Residual Dipolar Couplings (RDCs) : Align molecules in liquid crystals to measure anisotropic interactions, revealing preferred conformers.
  • DFT-MD simulations : Combine quantum mechanics with molecular dynamics to model ring-flipping energetics. ’s crystallographic data (mean C–C bond length = 0.002 Å) provides a baseline for validating computational models .

How can researchers mitigate synthetic byproducts during scale-up of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction intermediates and adjust stoichiometry in real time.
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity, catalyst loading) using response surface methodology.
  • Purification : Employ simulated moving bed (SMB) chromatography for high-purity isolation. ’s reflux conditions (overnight in dioxane) may require adjustment to minimize side reactions at larger scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.